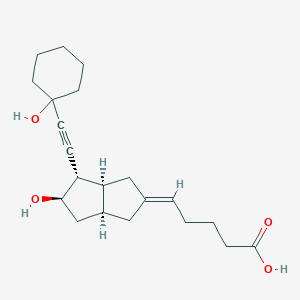
13,14-dehydro-15-cyclohexyl Carbaprostacyclin
Vue d'ensemble
Description
13,14-dehydro-15-cyclohexyl Carbaprostacyclin is a chemically stable analog of PGI2 . It inhibits the ADP-induced aggregation of human platelets with an ED50 of about 40 nM in PRP and 77 nM in washed platelets, which is comparable to the potency of carbaprostacyclin .
Synthesis Analysis
The synthesis of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin has been described in the literature . Kanger et al. reported the synthesis of a novel, optically active 15-nonstereogenic carbaprostacyclin .Molecular Structure Analysis
The molecular formula of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin is C21H30O4 . The exact mass is 346.21440943 g/mol . The structure includes a cyclohexyl group and a carbaprostacyclin moiety .Chemical Reactions Analysis
As a stable analog of PGI2, 13,14-dehydro-15-cyclohexyl Carbaprostacyclin exhibits inhibitory effects on the ADP-induced aggregation of human platelets .Physical And Chemical Properties Analysis
The compound has a molecular weight of 346.5 g/mol . It is soluble in DMF (>10 mg/ml), DMSO (>5 mg/ml), ethanol (>20 mg/ml), and PBS (pH 7.2) (>80 mg/ml) .Applications De Recherche Scientifique
Inhibition of Platelet Aggregation
“13,14-dehydro-15-cyclohexyl Carbaprostacyclin” is known to inhibit the ADP-induced aggregation of human platelets . This property makes it useful in the study of blood clotting disorders and the development of anticoagulant drugs.
Analog of Prostaglandin I2 (PGI2)
This compound is a chemically stable analog of PGI2 . PGI2 is a prostaglandin that has various biological effects including vasodilation and inhibition of platelet aggregation. As an analog, “13,14-dehydro-15-cyclohexyl Carbaprostacyclin” can be used in research to understand the role of PGI2 in various physiological processes.
Metabolite of Walnut Meal
Interestingly, “13,14-dehydro-15-cyclohexyl Carbaprostacyclin” is also a metabolite of walnut meal . This suggests potential applications in nutritional research and the study of food metabolism.
Mécanisme D'action
Target of Action
The primary target of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin is human platelets . This compound is a chemically stable analog of Prostaglandin I2 (PGI2), which plays a crucial role in inhibiting platelet aggregation .
Mode of Action
13,14-dehydro-15-cyclohexyl Carbaprostacyclin interacts with its target, the human platelets, by inhibiting the ADP-induced aggregation . The potency of this compound in inhibiting platelet aggregation is comparable to that of carbaprostacyclin .
Biochemical Pathways
The compound affects the coagulation and hemostasis pathways, specifically the Cyclooxygenase Pathway . By inhibiting platelet aggregation, it can prevent blood clot formation, thereby playing a significant role in maintaining cardiovascular health.
Pharmacokinetics
Its solubility in various solvents such as dmf, dmso, ethanol, and pbs (ph 72) is reported
Result of Action
The primary molecular and cellular effect of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin’s action is the inhibition of ADP-induced aggregation of human platelets . This effect is crucial in preventing the formation of blood clots, thereby contributing to cardiovascular health.
Action Environment
It’s worth noting that the compound is chemically stable , which suggests it may maintain its efficacy under various conditions
Propriétés
IUPAC Name |
(5E)-5-[(3aS,4S,5R,6aS)-5-hydroxy-4-[2-(1-hydroxycyclohexyl)ethynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4/c22-19-14-16-12-15(6-2-3-7-20(23)24)13-18(16)17(19)8-11-21(25)9-4-1-5-10-21/h6,16-19,22,25H,1-5,7,9-10,12-14H2,(H,23,24)/b15-6+/t16-,17+,18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIPMFCHTFFLFR-PRYZLTTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#CC2C(CC3C2CC(=CCCCC(=O)O)C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)(C#C[C@H]2[C@@H](C[C@H]3[C@@H]2C/C(=C/CCCC(=O)O)/C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
13,14-dehydro-15-cyclohexyl Carbaprostacyclin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[6-Bromo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B114090.png)


![Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B114125.png)


![Acetyl 4-[6-(4-acetyloxycarbonylphenoxy)hexoxy]benzoate](/img/structure/B114135.png)

![2,6-diamino-N-[[(2S)-1-tridecanoylpiperidin-2-yl]methyl]hexanamide;hydrate;dihydrochloride](/img/structure/B114138.png)


![3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B114144.png)

